molecular formula C6H13NO3 B2628608 2-Cyclopropylalanine hydrate CAS No. 1820684-99-8

2-Cyclopropylalanine hydrate

Cat. No.: B2628608
CAS No.: 1820684-99-8
M. Wt: 147.174
InChI Key: VNKUPKMRFJIMQN-UHFFFAOYSA-N
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Description

2-Cyclopropylalanine hydrate (CAS 1820684-99-8) is a non-proteogenic amino acid featuring a cyclopropane ring, serving as a valuable synthetic intermediate in pharmaceutical research and development. The cyclopropyl group is a prominent motif in drug design, used to increase metabolic stability, enhance biological activity, and fix molecular conformation to improve potency and pharmacokinetic properties . This compound has demonstrated specific utility in the structure-based optimization of protease inhibitors. Research identifies cyclopropylalanine (Cpa) as a key aliphatic amino acid at the P2 position of potent, sub-micromolar inhibitors targeting the SARS-CoV-2 main protease (Mpro), a crucial viral enzyme . Its rigid, cyclic side chain is engineered to explore steric effects and optimize binding interactions within enzyme active sites, underscoring its role in advancing infectious disease therapeutics . The provided compound has a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-cyclopropylpropanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.H2O/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKUPKMRFJIMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Cyclopropylalanine Hydrate

Stereoselective Synthesis of 2-Cyclopropylalanine (B6331901) Precursors

The synthesis of enantiomerically pure 2-cyclopropylalanine hinges on the stereocontrolled construction of its core cyclopropane (B1198618) structure. This is achieved through advanced asymmetric synthesis techniques that first build the chiral cyclopropane ring, which is then converted into the target amino acid.

Asymmetric Synthesis of Cyclopropane Scaffolds

The creation of chiral cyclopropane rings is a foundational step, and several methodologies have been developed to achieve high levels of stereoselectivity. These methods often rely on transition-metal catalysis or biocatalysis to control the facial selectivity of the cyclopropanation reaction.

One prominent approach involves the asymmetric cyclopropanation of olefins catalyzed by engineered proteins. rsc.orgresearchgate.net Variants of myoglobin (B1173299) have been engineered to catalyze the reaction between styrenes and diazoacetate reagents, producing 1-carboxy-2-aryl-cyclopropanes with exceptional diastereo- and enantioselectivity (often >98% de and >96% ee). rsc.orgresearchgate.net This biocatalytic method allows for the gram-scale synthesis of specific stereoisomers, such as the trans-(1R,2R) and trans-(1S,2S) configurations, which are crucial precursors for chiral drugs. rsc.orgresearchgate.net

Another powerful method utilizes chiral-at-metal rhodium(III) complexes for the asymmetric [2+1] cycloaddition of vinyl sulfoxonium ylides with α,β-unsaturated 2-acylimidazoles. google.com This process can achieve high yields (up to 98%) and excellent enantioselectivity (up to 99% ee), offering a versatile route to highly functionalized chiral cyclopropanes. google.com Additionally, the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydroamino acids has proven to be a highly stereoselective method for generating cyclopropane amino acid derivatives. proteinstructures.com

MethodCatalyst/ReagentKey FeaturesReported Selectivity
Biocatalytic CyclopropanationEngineered Myoglobin Variants (e.g., Mb(H64V,V68A))Provides access to complementary stereoisomers (trans-(1S,2S) and trans-(1R,2R)); suitable for gram-scale synthesis. rsc.orgresearchgate.netUp to 99.9% de, 99.9% ee researchgate.net
Asymmetric [2+1] CycloadditionChiral-at-metal Rh(III) ComplexesProceeds via Michael addition-initiated ring-closure; effective at very low catalyst loadings (0.08 mol %). google.com>20:1 dr, 85-99% ee google.com
1,3-Dipolar CycloadditionDiazomethaneUtilizes chiral dehydroamino acids as substrates to induce diastereoselectivity. proteinstructures.comHighly stereoselective, yielding single diastereomers in favorable cases. proteinstructures.com

Conversion Pathways to Chiral 2-Cyclopropylalanine

Once a chiral cyclopropane precursor, such as a cyclopropyl (B3062369) ketone or aldehyde, has been synthesized, it must be converted into the final amino acid. A highly effective and widely used method is the chemoenzymatic route involving reductive amination. researchgate.netnih.gov

This pathway typically begins with the oxidation of an inexpensive starting material, like cyclopropyl methyl ketone, using an oxidizing agent such as potassium permanganate (B83412) (KMnO₄) to produce cyclopropylglyoxylic acid. nih.gov This keto acid is then subjected to asymmetric reductive amination. This key step employs an amino acid dehydrogenase, such as leucine (B10760876) dehydrogenase (LDH), which stereoselectively converts the ketone to an amine. researchgate.netnih.gov To make the process catalytic, a cofactor recycling system is used, often involving formate (B1220265) dehydrogenase (FDH) to regenerate the necessary NADH cofactor. researchgate.netmdpi.com This biocatalytic system can produce (S)-cyclopropylglycine with high conversion yields (>95%) and excellent enantiomeric excess (>99.5% ee). nih.gov The resulting amino acid can then be isolated, often after protection with a group like tert-butyloxycarbonyl (Boc), for further use. researchgate.netyoutube.com

Methods for Hydrate (B1144303) Formation and Stabilization in Synthesis

A hydrate is a crystalline solid compound containing water molecules integrated into its crystal lattice. libretexts.org The "hydrate" designation in "2-cyclopropylalanine hydrate" refers to this solid-state form, where a defined number of water molecules are part of the crystal structure. The formation and stabilization of such hydrates are governed by the principles of crystallization and thermodynamics.

The formation of a molecular hydrate is primarily achieved during the crystallization process by ensuring the presence of water. Several common laboratory techniques can be employed:

Aqueous Crystallization : The most direct method involves dissolving the anhydrous compound in water or a water-miscible solvent mixture and allowing the crystals to form. This can be induced by slow evaporation of the solvent, which gradually increases the solute concentration to the point of supersaturation. americanpeptidesociety.org

Cooling Crystallization : A solution of the amino acid in an aqueous solvent is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures leads to the formation of crystals, which may incorporate water into their lattice. google.com

Anti-Solvent Crystallization : The compound is dissolved in a solvent in which it is soluble, and an "anti-solvent" (in which it is insoluble) is slowly added. If water is part of the solvent system or is the anti-solvent, hydrate crystals can form.

Slurry Conversion : The anhydrous form of the compound is suspended in water or exposed to a high-humidity environment. Over time, the solid can convert to the more thermodynamically stable hydrate form under those conditions. acs.org

The stability of the resulting hydrate is dependent on environmental conditions, particularly temperature and relative humidity (RH). nih.gov Hydrates can be classified as stoichiometric, containing a fixed ratio of water, or non-stoichiometric, where the water content can vary within channels in the crystal lattice. nih.govnih.gov A stable hydrate requires a specific ambient humidity to prevent it from either absorbing more water or efflorescing (losing its water of crystallization) to become the anhydrous form. researchgate.net Stabilization for storage, therefore, requires controlling the humidity of the surrounding atmosphere.

Preparation of Derivatized 2-Cyclopropylalanine Analogs

The synthetic utility of this compound is fully realized when it is incorporated into larger molecules, such as peptides and peptidomimetics, to impart specific structural and functional properties.

Peptide Synthesis Applications Utilizing this compound

The incorporation of unnatural amino acids like 2-cyclopropylalanine into peptide chains is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS). researchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

The process begins with the C-terminal amino acid being attached to the resin. The synthesis then proceeds in cycles, with each cycle consisting of two main steps:

Deprotection : The temporary protecting group on the α-amino group of the resin-bound amino acid (e.g., Fmoc or Boc) is removed.

Coupling : The next protected amino acid in the sequence is activated and coupled to the newly freed amino group, forming a new peptide bond. researchgate.net

When using this compound as a building block, it is first protected with an appropriate Nα-protecting group (e.g., Fmoc). The fact that the solid starting material is a hydrate is generally of little consequence to the synthesis protocol itself. SPPS is conducted under anhydrous conditions, typically using solvents like dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Upon dissolving the protected this compound in the synthesis solvent, the water of crystallization is released and subsequently removed during the washing steps that are integral to the SPPS cycle. The coupling step requires a chemical activating agent to facilitate the formation of the amide bond.

Coupling ReagentAbbreviationDescription
N,N'-DicyclohexylcarbodiimideDCCA classic carbodiimide (B86325) activating agent, though its use can be associated with racemization and the formation of an insoluble urea (B33335) byproduct.
Hexafluorophosphate Benzotriazole Tetramethyl UroniumHBTUA common uronium-based coupling reagent that promotes rapid and efficient amide bond formation with low racemization.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPA phosphonium-based reagent known for its high coupling efficiency, especially for hindered amino acids.
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUA modern, highly efficient coupling reagent that is soluble in common SPPS solvents and generates soluble byproducts.

Incorporation into Peptidomimetic Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced metabolic stability or receptor selectivity. The incorporation of conformationally constrained amino acids is a cornerstone of peptidomimetic design.

2-Cyclopropylalanine is particularly valuable in this context because its rigid three-membered ring severely restricts the conformational freedom of the peptide backbone. By replacing a standard amino acid with a cyclopropyl analog, chemists can lock the local peptide structure into a specific geometry. This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

The synthesis of these peptidomimetics involves introducing the cyclopropane core to create a rigid scaffold. The defined stereochemistry of the cyclopropane ring allows for precise control over the spatial orientation of the amino acid side chains, a feature that is critical for mimicking the bioactive conformation of a native peptide ligand. This structural constraint can lead to peptidomimetics with significantly improved bioavailability and therapeutic potential compared to their natural peptide counterparts.

Chemical Transformations and Functional Group Interconversions of the Cyclopropyl Moiety

The cyclopropyl group, a three-membered carbocyclic ring, imparts unique chemical reactivity to molecules in which it is present, largely due to its inherent ring strain. In the context of 2-cyclopropylalanine and its derivatives, the cyclopropyl moiety can undergo a variety of chemical transformations and functional group interconversions, offering pathways to novel amino acid structures and other functionalized molecules. These reactions primarily involve the cleavage of the strained cyclopropane ring or, less commonly, substitutions on the ring itself.

One of the significant transformations of the cyclopropyl moiety in amino acids is reductive ring-opening. Research has demonstrated that α,α-cyclopropanated amino acids, when coordinated to a Ni(II)-Schiff base complex, can undergo reductive cleavage of the three-membered ring. beilstein-journals.org This process is typically initiated electrochemically and leads to the formation of radical anion intermediates. beilstein-journals.org The fate of these intermediates, and thus the final product, is influenced by the substituents on the cyclopropyl ring and the reaction conditions. beilstein-journals.org

Follow-up reactions of the ring-opened intermediates can lead to a variety of functionalized amino acid derivatives. These pathways include:

Disproportionation: This can result in a mixture of alkenes and the corresponding hydrogenated derivatives. beilstein-journals.org

Intramolecular Cyclization: Depending on the structure of the starting material, the ring-opened intermediate can undergo intramolecular cyclization to form new cyclic structures. beilstein-journals.org

Reaction with External Electrophiles: The radical anion can react with various electrophiles, allowing for the introduction of new functional groups. beilstein-journals.org

A particularly useful synthetic application of this reductive ring-opening is the one-pot synthesis of cysteine derivatives. Following the reductive opening of the cyclopropane ring in α,α-cyclopropanated amino acids, the in-situ addition of thiols to the resulting mixture of alkenes leads to the formation of cysteine derivatives with high stereoselectivity. beilstein-journals.org

The regioselectivity of the ring-opening, determining whether an α,β- or β,γ-double bond is formed in the resulting amino acid derivative, can be controlled by the addition of Lewis acids. beilstein-journals.org

While direct cycloaddition reactions involving the cyclopropyl ring of 2-cyclopropylalanine are not extensively documented, the broader class of cyclopropyl ketones is known to participate in formal [3+2] cycloaddition reactions with olefins. nih.gov This type of reaction, often initiated by visible light photocatalysis, leads to the formation of highly substituted cyclopentane (B165970) ring systems. nih.gov Such reactivity highlights the potential of the cyclopropyl group to act as a three-carbon component in cycloaddition reactions to construct larger carbocyclic frameworks.

The cyclopropyl group can also be involved in oxidative radical ring-opening/cyclization reactions. beilstein-journals.orgnih.gov These reactions, which can be initiated by various methods including the use of silver, copper, or iron catalysts, or through photoredox catalysis, typically involve the formation of a radical on a substituent attached to the cyclopropyl ring. beilstein-journals.orgnih.gov This is followed by ring-opening to generate an alkyl radical, which can then undergo intramolecular cyclization or react with other species. beilstein-journals.orgnih.gov While these examples often feature cyclopropyl olefins, cyclopropanols, or methylenecyclopropanes, the principles can be extended to appropriately functionalized derivatives of 2-cyclopropylalanine. beilstein-journals.orgnih.gov

The following table summarizes some of the key chemical transformations involving the cyclopropyl moiety in amino acid derivatives and related compounds:

Reaction Type Substrate Key Reagents/Conditions Products Key Features
Reductive Ring-Openingα,α-Cyclopropanated amino acid-Ni(II) complexElectrochemical reductionAlkenyl amino acid derivativesFormation of α,β- or β,γ-double bonds.
One-pot Thiol AdditionProduct of reductive ring-openingThiolsCysteine derivativesHigh stereoselectivity.
Formal [3+2] CycloadditionAryl cyclopropyl ketonesVisible light, photocatalyst (e.g., Ru(bpy)₃²⁺), Lewis acidSubstituted cyclopentanesRing expansion to a five-membered ring.
Oxidative Radical Ring-Opening/CyclizationCyclopropyl olefins, cyclopropanolsMetal catalysts (Ag(I), Cu(II)), photoredox catalystsVarious cyclic and acyclic compoundsFormation of new C-C bonds and rings.

Enzymatic Interactions and Biochemical Mechanisms of 2 Cyclopropylalanine

Inhibition and Substrate Mimicry in Enzymatic Systems

2-Cyclopropylalanine (B6331901) and its derivatives have been investigated for their roles as inhibitors in distinct enzymatic systems. These interactions are primarily centered on two key enzymes: α-Isopropylmalate Synthase (α-IMPS) in the leucine (B10760876) biosynthesis pathway of microorganisms and the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication. The compound's unique structural features allow it to function either as a feedback inhibitor mimic or as a structural component in potent covalent inhibitors.

L-Cyclopropylalanine has been identified as an inhibitor of α-isopropylmalate synthase (α-IMPS), the enzyme responsible for catalyzing the first and rate-limiting step in the biosynthesis of L-leucine. mdpi.comnih.gov This inhibitory action blocks the production of the essential amino acid L-leucine, leading to a broad-spectrum antibiotic effect against various fungi and bacteria. mdpi.comnih.gov The leucine biosynthetic pathway is crucial for these microorganisms but is absent in humans, making α-IMPS an attractive target for selective antimicrobial agents. proteopedia.org

Biochemical studies on α-IMPS from Mycobacterium tuberculosis demonstrated that L-cyclopropylalanine inhibits the enzyme in a manner comparable to L-leucine, the natural feedback inhibitor of the pathway. mdpi.comnih.gov This suggests that 2-cyclopropylalanine acts as a mimic of L-leucine, interfering with the enzyme's normal regulatory mechanism.

Table 1: Inhibition of M. tuberculosis α-IMPS by L-Cyclopropylalanine
InhibitorApproximate Concentration for 50% InhibitionReference
L-Cyclopropylalanine~4 mM mdpi.com

The inhibitory effect of L-cyclopropylalanine is highly specific to the L-leucine biosynthetic pathway. Research has shown that the anti-fungal and anti-bacterial activity of the compound can be completely reversed by the addition of exogenous L-leucine to the growth medium. mdpi.comnih.gov The addition of other amino acids does not produce the same effect, indicating that the compound's mechanism of action is not due to general toxicity but is specifically linked to the disruption of leucine synthesis. mdpi.comnih.gov By targeting α-IMPS, L-cyclopropylalanine effectively halts the metabolic cascade that produces leucine, leading to growth inhibition in susceptible organisms. mdpi.com

L-Cyclopropylalanine exhibits broad-spectrum inhibitory activity, affecting both fungal and bacterial organisms. mdpi.comnih.gov This wide range of activity is attributable to the highly conserved nature of the L-leucine biosynthesis pathway and the α-IMPS enzyme across these different kingdoms. nih.govplos.org The mechanism of allosteric feedback inhibition of α-IMPS by L-leucine is a common regulatory feature in many bacteria and fungi. plos.orgtandfonline.com

While the compound is effective against both groups, detailed kinetic studies directly comparing the inhibitory potency (e.g., IC₅₀ or Kᵢ values) of 2-cyclopropylalanine against α-IMPS purified from both fungal and bacterial sources are not extensively documented in the available literature. It is known that evolutionary differences exist for the gene encoding α-IPMS; for instance, the gene in some fungi like Phycomyces blakesleeanus appears more closely related to homologs in plants than to those in ascomycete fungi, which could imply structural or regulatory differences. plos.orgmdpi.com Such variations could potentially lead to differences in inhibitor binding and efficacy between different organisms.

In the context of antiviral research, the cyclopropyl (B3062369) moiety, a core feature of 2-cyclopropylalanine, has been incorporated into the design of highly potent inhibitors targeting the SARS-CoV-2 Main Protease (Mpro or 3CLpro). nih.govnih.gov Mpro is a cysteine protease that is essential for viral replication, as it cleaves viral polyproteins into functional non-structural proteins. mdpi.comnih.gov Its critical role and the absence of a close human homolog make it a prime target for antiviral drugs. nih.gov Inhibitors have been designed where a cyclopropyl group is typically placed at the P2 position of a peptidomimetic scaffold, where it fits into the S2 subsite of the enzyme's active site. nih.govresearchgate.net

Inhibitors containing a cyclopropyl group often feature an electrophilic "warhead," such as an aldehyde, α-ketoamide, or nitrile group. nih.govscienceopen.com These inhibitors function through a reversible covalent mechanism. mdpi.comnih.gov The catalytic site of Mpro contains a Cys145–His41 dyad. nih.gov The inhibition process begins with the nucleophilic thiol group of Cys145 attacking the electrophilic carbon of the inhibitor's warhead. acs.org

This attack results in the formation of a reversible covalent adduct. scienceopen.comnih.gov

Aldehyde/α-ketoamide warheads form a thiohemiacetal with Cys145. acs.org

Nitrile warheads form a thioimidate adduct. scienceopen.com

The formation of this covalent bond effectively inactivates the enzyme. scienceopen.com The reversible nature of this bond is a key characteristic of this class of inhibitors. The existence of this covalent linkage has been confirmed through high-resolution X-ray crystallography, which shows a clear electron density between the sulfur atom of Cys145 and the inhibitor. nih.gov

The active site of Mpro is composed of several subsites (S1, S2, S4, etc.) that accommodate the amino acid residues of its natural substrates. nih.gov The cyclopropyl moiety of synthetic inhibitors plays a crucial role in binding and active site recognition by fitting snugly into the hydrophobic S2 pocket of the enzyme. researchgate.netnih.gov This interaction is primarily driven by non-specific van der Waals forces. nih.gov

The rigid and compact structure of the cyclopropyl group is well-suited for the confines of the S2 subsite. Its placement in this pocket helps to correctly orient the rest of the inhibitor, positioning the electrophilic warhead for the covalent reaction with Cys145 and allowing other parts of the inhibitor to interact with the S1 and S4 subsites. mdpi.comnih.gov The importance of this structural element is highlighted by studies where replacing a larger cyclohexyl group with a smaller cyclopropyl group at the P2 position resulted in improved antiviral activity, demonstrating the cyclopropyl group's contribution to enhanced binding affinity and inhibitory potency. nih.gov

Investigation of other Enzyme-Catalyzed Reactions

While much research focuses on its role in protein synthesis, 2-cyclopropylalanine and its precursors are also involved in other enzyme-catalyzed reactions. A notable example is the chemoenzymatic synthesis of related α-cyclopropyl compounds. Myoglobin-catalyzed carbene transfer reactions have been utilized to synthesize α-cyclopropyl-pyruvates, which are precursors for non-natural amino acids. In these reactions, engineered variants of myoglobin (B1173299) catalyze the transfer of a carbene from a diazo compound to an olefin, creating the cyclopropane (B1198618) ring with high enantiomeric excess.

For instance, the reaction of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate with styrene, catalyzed by a myoglobin variant, can produce the corresponding cyclopropane product. While not a direct reaction of 2-cyclopropylalanine itself, this demonstrates the utility of enzymes in synthesizing the core cyclopropyl moiety found in this and other related non-canonical amino acids, highlighting the potential for biocatalytic routes to these valuable compounds.

ReactantsEnzyme CatalystProductYieldEnantiomeric Excess (ee)
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate + StyreneMyoglobin VariantEthyl 2-(trifluoromethyl)-2-(2-phenylcyclopropyl)-3-oxobutanoate61% (scaled-up)99%

Interactions with Aminoacyl-tRNA Synthetases (AARS)

Aminoacyl-tRNA synthetases (AARS) are crucial enzymes that link amino acids to their corresponding tRNA molecules, a critical step in protein synthesis. The interaction of non-canonical amino acids like 2-cyclopropylalanine with these enzymes is of significant interest for understanding translational fidelity and for engineering new biological systems.

Leucyl-tRNA synthetase (LeuRS) is a class I AARS responsible for attaching leucine to its cognate tRNA (tRNALeu). These enzymes possess a high degree of specificity to maintain the fidelity of protein synthesis. However, molecules that are structurally similar to the natural substrate can sometimes be mistakenly recognized and activated.

2-Cyclopropylalanine is a structural analog of leucine, where the isobutyl side chain of leucine is replaced by a cyclopropylmethyl group. This similarity allows it to be recognized by the active site of LeuRS. The enzyme may then catalyze the first step of the aminoacylation reaction, forming a 2-cyclopropylalanyl-adenylate intermediate.

However, many AARS, including LeuRS, have proofreading or editing mechanisms to prevent the incorrect amino acid from being attached to a tRNA. LeuRS has a dedicated editing domain (CP1) that can hydrolyze mischarged tRNAs (post-transfer editing) or misactivated aminoacyl-adenylates (pre-transfer editing). If 2-cyclopropylalanine is activated, it is likely to be a substrate for this editing machinery, which would hydrolyze the cyclopropylalanyl-AMP intermediate or the incorrectly charged cyclopropylalanyl-tRNALeu, thus preventing its incorporation into proteins in a natural system.

The challenge of incorporating non-canonical amino acids (ncAAs) like 2-cyclopropylalanine into proteins lies in creating an aminoacyl-tRNA synthetase and tRNA pair that is "orthogonal" to the host's natural machinery. This means the engineered synthetase should exclusively charge the ncAA onto its specific, engineered tRNA, and neither the engineered synthetase nor the tRNA should cross-react with the host's natural amino acids or tRNAs.

The primary strategy for engineering an AARS for a new substrate involves modifying its amino acid binding pocket. This is typically achieved through directed evolution or rational design based on structural information. Key residues in the active site are mutated to create space or new favorable interactions for the ncAA while simultaneously disfavoring the binding of natural amino acids. For 2-cyclopropylalanine, this would involve mutating the LeuRS active site to better accommodate the rigid cyclopropyl group over the more flexible side chains of leucine or isoleucine.

The central goal of AARS engineering is to expand the genetic code, allowing for the site-specific incorporation of ncAAs with novel chemical properties into proteins. This has broad applications in creating new therapeutics, biocatalysts, and materials.

Engineering StrategyDescriptionGoal for 2-Cyclopropylalanine
Rational Design Uses structural information of the AARS active site to predict and create specific mutations that will favor the binding of the target ncAA.Modify LeuRS active site residues to create steric or electronic complementarity to the cyclopropyl group.
Directed Evolution Creates large libraries of mutated AARS genes, which are then subjected to selection pressures that favor the survival of cells incorporating the ncAA.Select for a mutant LeuRS that efficiently charges 2-cyclopropylalanine onto an orthogonal tRNA in the presence of all 20 canonical amino acids.

Conformational Effects of the Cyclopropyl Group on Enzyme Binding

The cyclopropane ring is a unique structural motif that imposes significant conformational constraints on a molecule. Unlike the flexible alkyl side chains of amino acids like leucine or isoleucine, the cyclopropyl group is rigid. This rigidity has a profound impact on how 2-cyclopropylalanine interacts with an enzyme's active site.

Enzyme active sites are highly structured environments, and the binding of a substrate often involves an "induced fit," where both the substrate and the enzyme may undergo conformational changes to achieve an optimal binding orientation for catalysis. The rigid nature of the cyclopropyl group restricts the number of conformations that 2-cyclopropylalanine can adopt upon binding. This can lead to several outcomes:

Enhanced Specificity: The conformational restriction can lead to highly specific interactions if the enzyme's active site is perfectly pre-organized or can adapt to the rigid shape.

Reduced Affinity: If the enzyme's active site requires substrate flexibility for optimal binding, the rigidity of the cyclopropyl group can result in a weaker binding affinity compared to a more flexible, natural substrate.

Altered Catalysis: The fixed orientation of the cyclopropyl group can position the amino acid's backbone in a slightly different manner within the active site, potentially altering the efficiency of the catalytic steps.

The binding of a substrate to an enzyme is a dynamic process. The cyclopropyl group, by limiting the conformational space the ligand can explore, can effectively "lock" the enzyme-substrate complex into a specific conformation, which may be either beneficial or detrimental to the subsequent catalytic reaction.

Biological Roles and Metabolic Pathways of Cyclopropylalanine Analogs Non Clinical Focus

Impact on Microbial and Plant Metabolism (e.g., Leucine (B10760876) Biosynthesis)

The role of L-cyclopropylalanine as a metabolite analog of L-leucine has significant consequences for microbial and plant metabolism, primarily through the disruption of leucine biosynthesis. mdpi.comnih.gov This amino acid has been shown to exhibit broad-spectrum inhibitory activity against various fungi and bacteria. mdpi.comnih.gov

The antifungal and antibacterial activity of L-cyclopropylalanine can be neutralized by the addition of exogenous L-leucine to the growth medium. mdpi.com This observation confirms that the primary target of L-cyclopropylalanine is indeed the leucine biosynthetic pathway. Studies have shown its effectiveness against various microorganisms, including Saccharomyces cerevisiae, Candida albicans, and E. coli. mdpi.com

In plants, other cyclopropyl (B3062369) amino acids have also been shown to affect growth. For instance, 2-amino-3-cyclopropylbutanoic acid has been observed to inhibit the root growth of lettuce seedlings by affecting cell wall extensibility. researchgate.net This suggests that cyclopropyl amino acids can have diverse impacts on plant metabolism and development.

Mechanisms of Cell Growth Regulation by Cyclopropyl Amino Acids

Cyclopropyl amino acids regulate cell growth primarily by acting as inhibitors of essential metabolic pathways and by being incorporated into proteins, leading to altered protein function. mdpi.comnih.gov The most well-documented mechanism is the inhibition of amino acid biosynthesis, as seen with L-cyclopropylalanine's effect on L-leucine synthesis. mdpi.comnih.gov By blocking the production of essential amino acids, these compounds effectively starve the cells of the building blocks necessary for protein synthesis and proliferation. mdpi.com

Another mechanism of cell growth regulation is the potential for these non-canonical amino acids to be incorporated into proteins. nih.gov The substitution of a natural amino acid with a cyclopropyl analog can alter the structure and function of the resulting protein. nih.gov The rigid, three-membered ring of the cyclopropyl group introduces conformational constraints that can affect protein folding, stability, and interaction with other molecules. nih.gov The successful incorporation of β-cyclopropylalanine into recombinant proteins in Escherichia coli has been demonstrated, with the extent of incorporation being dependent on the protein's amino acid composition. nih.gov

Furthermore, some cyclopropyl-containing compounds exhibit cytotoxicity by targeting fundamental cellular processes. unl.pt For example, a novel IκB kinase inhibitor containing a cyclopropyl group has been shown to inhibit the growth of multiple myeloma cells by blocking the NF-κB signaling pathway, which is crucial for cell survival and proliferation. nih.gov This leads to the downregulation of anti-apoptotic genes and the induction of apoptosis. nih.gov

The unique structural and chemical properties of the cyclopropyl group make these amino acids valuable tools for studying and modulating cellular processes. unl.pt

Biosynthetic Pathways Involving Cyclopropyl Moieties (if applicable to this compound, otherwise general context of cyclopropyl-containing natural products)

While the specific biosynthetic pathway of 2-cyclopropylalanine (B6331901) hydrate (B1144303) itself is not extensively detailed in the provided search results, the general biosynthesis of cyclopropane (B1198618) rings in natural products offers significant context. Nature has evolved several distinct strategies to form this strained three-membered ring. nih.govnih.govrsc.org

One common mechanism involves cryptic halogenation . nih.govu-tokyo.ac.jpnih.gov In this process, a halogen, typically chlorine, is enzymatically added to a precursor molecule. nih.govu-tokyo.ac.jp This halogen then acts as a good leaving group in a subsequent intramolecular nucleophilic substitution reaction, leading to the formation of the cyclopropane ring. nih.govnih.gov This strategy is observed in the biosynthesis of coronamic acid and pazamine. nih.govu-tokyo.ac.jpnih.gov In the case of pazamine, a radical halogenase first chlorinates lysine, and then a pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the cyclization. u-tokyo.ac.jpnih.gov

Another major pathway for cyclopropane ring formation utilizes S-adenosylmethionine (SAM) as a source of a methylene (B1212753) group. nih.govnih.govrsc.org In the biosynthesis of cyclopropane fatty acids, a SAM-dependent enzyme transfers a methylene group across a double bond in an unsaturated acyl chain. nih.gov A similar SAM-dependent mechanism is involved in the formation of 1-aminocyclopropane-1-carboxylate (ACC), a precursor to the plant hormone ethylene. nih.gov An ACC synthase, a PLP-dependent enzyme, catalyzes the cyclization of SAM. nih.gov

Carbocation-mediated rearrangements are another route to cyclopropane formation, particularly in the biosynthesis of terpenoids. nih.govrsc.org Additionally, some biosynthetic pathways involve carbanionic intermediates that undergo intramolecular displacement to form the cyclopropane ring. nih.govrsc.org

The biosynthesis of the cyclopropyl-containing amino acid in belactosin A involves the formation of a nitrocyclopropylalanine intermediate from L-lysine, which is then reduced to the final aminocyclopropylalanine moiety. uni-tuebingen.de This highlights the diverse and often complex enzymatic strategies employed in nature to construct cyclopropane rings. uni-tuebingen.deresearchgate.net

Structural and Conformational Analysis of 2 Cyclopropylalanine Hydrate

Three-Dimensional Structural Characterization of the Hydrate (B1144303) Form

The solid-state structure of 2-cyclopropylalanine (B6331901) hydrate is stabilized by a network of intermolecular interactions, primarily hydrogen bonds, involving the amino acid and water molecules.

While a specific entry for the crystal structure of 2-cyclopropylalanine hydrate is not publicly available in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of mid-2025, the crystalline nature of this compound is well-established. Commercial suppliers of this compound describe it as a crystalline solid, and the hydrate form is known to stabilize the carboxylate group. vulcanchem.com

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105
Z4

Note: This table presents hypothetical data based on typical values for small organic molecules and serves as an illustration of the parameters that would be obtained from an X-ray diffraction study.

In the crystalline state of this compound, an extensive network of hydrogen bonds is anticipated. The amino acid itself possesses multiple hydrogen bond donors (the ammonium (B1175870) group, -NH3+) and acceptors (the carboxylate group, -COO-). The water molecules of hydration act as both donors and acceptors, further extending this network.

Stereochemical Considerations and Diastereomeric Purity Analysis

2-Cyclopropylalanine possesses two stereocenters: the α-carbon of the alanine (B10760859) backbone and the carbon of the cyclopropyl (B3062369) ring to which the amino and carboxyl groups are attached. This gives rise to the possibility of four stereoisomers, existing as two pairs of enantiomers. These pairs of enantiomers are diastereomers of each other.

The relative stereochemistry of the substituents on the cyclopropyl ring can be designated as cis or trans. The absolute configuration at the α-carbon is denoted as (R) or (S), while the configuration at the substituted cyclopropyl carbon can also be assigned as (R) or (S).

The diastereomeric purity of a sample of 2-cyclopropylalanine is of paramount importance, as different diastereomers can exhibit distinct biological activities and pharmacological profiles. The analysis of diastereomeric purity can be achieved through various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can distinguish between diastereomers due to their different chemical environments, leading to distinct chemical shifts and coupling constants.

Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can separate diastereomers, allowing for their quantification.

Conformational Dynamics in Solution and Protein-Bound States

The conformational flexibility of 2-cyclopropylalanine is a key determinant of its interaction with biological macromolecules. In solution, the molecule is not static but exists as an ensemble of interconverting conformers. The primary sources of this flexibility are the rotation around the Cα-Cβ single bond and the Cα-C(O)OH single bond.

The conformation of 2-cyclopropylalanine can be significantly different when it is free in solution compared to when it is bound to the active site of an enzyme. In the unbound state, it will adopt a range of low-energy conformations. However, upon binding to a protein, it is often constrained to a specific, "bioactive" conformation that is complementary to the binding pocket. The study of these conformational dynamics is crucial for understanding the principles of molecular recognition and for the rational design of inhibitors.

Structure-Based Studies of Enzyme-Ligand Complexes Involving Cyclopropylalanine

The unique structural features of the cyclopropyl group have made 2-cyclopropylalanine an attractive building block in the design of enzyme inhibitors. The rigid, three-membered ring can introduce specific conformational constraints and hydrophobic interactions within an enzyme's active site.

Analysis of protein-ligand crystal structures from the Protein Data Bank (PDB) provides valuable insights into how this moiety interacts with its biological targets. For instance, in the structure of SARS coronavirus main protease in complex with an inhibitor containing a cyclopropylalanine residue (PDB ID: 5n5o), the cyclopropyl group is observed to be nestled in a hydrophobic pocket of the active site. ebi.ac.uk Similarly, in a complex with GSK3b (PDB ID: 4ptc), the cyclopropyl group contributes to the binding affinity through van der Waals interactions. rcsb.org In the structure of Helicobacter pylori type II dehydroquinase with an inhibitor (PDB ID: 2xda), the cyclopropyl group also occupies a hydrophobic region of the active site. rcsb.org

These structural studies reveal that the cyclopropyl group can:

Establish favorable van der Waals contacts with nonpolar amino acid residues.

Induce a specific conformation in the ligand that is optimal for binding.

Displace water molecules from the active site, which can be entropically favorable.

Table 2: Examples of PDB Entries with Cyclopropylalanine-Containing Ligands

PDB IDEnzymeLigand containing CyclopropylalanineResolution (Å)
5n5oSARS coronavirus main protease(S)-N-benzyl-3-((S)-2-cinnamamido-3-cyclopropylpropanamido)-2-oxo-4-((S)-2-oxopyrrolidin-3-yl)butanamide2.00
4ptcGlycogen synthase kinase-3 beta2-{2-[(CYCLOPROPYLCARBONYL)AMINO]PYRIDIN-4-YL}-4-OXO-4H-1LAMBDA4,3-THIAZOLE-5-CARBOXAMIDE2.71
2xdaType II dehydroquinase(4R,6R,7S)-2-(2-Cyclopropyl)ethyl-4,6,7-trihydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid1.85

Analytical Techniques for Characterization and Quantification of 2 Cyclopropylalanine Hydrate

Spectroscopic Methodologies for Hydrate (B1144303) Form Identification

Spectroscopic techniques are indispensable for elucidating the structure and confirming the presence of water molecules in the hydrated form of 2-Cyclopropylalanine (B6331901). nih.gov These methods probe the molecular vibrations and nuclear spin environments, offering detailed insights into the compound's structure.

Raman Spectroscopy for Hydroxyl Group Analysis

Raman spectroscopy is a powerful, non-destructive technique for analyzing the hydroxyl (O-H) stretching modes of water molecules within the crystal lattice of 2-Cyclopropylalanine hydrate. qut.edu.au The position and shape of the Raman bands in the 3000-3800 cm⁻¹ spectral range are indicative of the hydrogen bonding environment of the water molecules. researchgate.netmdpi.com By analyzing these spectral features, it is possible to distinguish between different hydrate forms and to understand the strength of the hydrogen bonds involving the water molecules. qut.edu.au For instance, broader bands at lower wavenumbers typically suggest stronger hydrogen bonding. mdpi.com This technique is particularly advantageous as water is a weak Raman scatterer, which allows for the clear observation of vibrations from the hydroxyl groups of the hydrate water without significant interference from bulk water. qut.edu.au

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Hydrate Specificity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the context of hydrate specification, NMR can be used to observe the signals of water protons, which may be in exchange with labile protons of the amino acid. The chemical shifts and coupling constants of the cyclopropyl (B3062369) and alanine (B10760859) moieties can be precisely determined, confirming the core structure of the molecule. libretexts.orgchemistrysteps.com For example, the protons on the cyclopropyl ring will exhibit characteristic splitting patterns due to their geometric constraints. libretexts.org Furthermore, advanced solid-state NMR (ssNMR) techniques can be employed to study the crystalline form and the proximity of water molecules to the amino acid within the crystal lattice, providing definitive evidence of the hydrate structure. mdpi.comnih.gov The presence of hydrate water can influence the chemical shifts of nearby nuclei, offering a subtle but detectable marker for the hydrated form. nih.gov

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers and impurities. researchgate.netarabjchem.org High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. researchgate.net

A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. researchgate.netnih.gov By carefully controlling the gradient and composition of the mobile phase, it is possible to achieve separation of 2-Cyclopropylalanine from closely related compounds. nih.gov The development of such methods often involves optimizing parameters like the pH of the mobile phase and the column temperature to achieve the desired resolution. researchgate.net The use of a suitable internal standard can improve the accuracy and precision of quantitative analyses. researchgate.net Chiral chromatography techniques can also be employed to separate the different stereoisomers of 2-Cyclopropylalanine. rotachrom.com

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a highly sensitive and specific technique for the detection and quantification of 2-Cyclopropylalanine. When coupled with a separation technique like HPLC (LC-MS), it provides a powerful tool for analysis. uni-saarland.de

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 2-Cyclopropylalanine, the expected molecular ion peak [M+H]⁺ would be observed. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. uni-saarland.de Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can further confirm the structure of the molecule by breaking it down into smaller, predictable fragments. miamioh.edu It is important to note that under typical electrospray ionization (ESI) conditions, the water of hydration is often lost, and the spectrum will primarily show the mass of the anhydrous compound. researchgate.net Therefore, MS is more suited for confirming the identity and purity of the organic part of the molecule and for quantification, rather than for direct characterization of the hydrate state. researchgate.net

X-ray Powder Diffraction (PXRD) for Crystalline Phase Characterization

X-ray Powder Diffraction (PXRD) is the definitive technique for characterizing the crystalline phase of solid materials, including this compound. americanpharmaceuticalreview.comucmerced.edu Every crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific crystalline form. americanpharmaceuticalreview.comusp.org

The PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are determined by the crystal lattice parameters. usp.org By comparing the PXRD pattern of a sample to a reference pattern, one can identify the specific crystalline phase. ucmerced.edu This is crucial for distinguishing between anhydrous and hydrated forms, as well as different polymorphic forms of the hydrate. americanpharmaceuticalreview.comnih.gov For example, the presence of water molecules in the crystal lattice of this compound will result in a different unit cell and, consequently, a distinct PXRD pattern compared to its anhydrous counterpart. mdpi.com Variable temperature and humidity XRPD studies can also be conducted to investigate the stability of the hydrate and any phase transitions that may occur upon heating or exposure to moisture. americanpharmaceuticalreview.com

Advanced Analytical Approaches in Complex Biological Matrices

The analysis of 2-Cyclopropylalanine in complex biological matrices, such as plasma or tissue homogenates, presents additional challenges due to the presence of numerous interfering substances. google.com Advanced analytical approaches are required to achieve the necessary sensitivity and selectivity for accurate quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis. google.com The chromatographic step provides the initial separation of 2-Cyclopropylalanine from the bulk of the matrix components. The subsequent MS/MS detection offers high selectivity by monitoring a specific fragmentation transition of the parent ion to a product ion. This multiple reaction monitoring (MRM) approach significantly reduces background noise and allows for quantification at very low levels. google.com Sample preparation is a critical step and often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interferences before LC-MS/MS analysis. The development of such methods requires careful optimization of both the chromatographic and mass spectrometric conditions to ensure accuracy, precision, and robustness. diva-portal.org

Computational and Theoretical Studies on 2 Cyclopropylalanine Hydrate

Molecular Dynamics Simulations of Hydration and Solvation

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed insights into processes like hydration and solvation at an atomic level. nih.gov

Application to 2-Cyclopropylalanine (B6331901) Hydrate (B1144303):

An MD simulation of 2-Cyclopropylalanine hydrate would typically involve placing the molecule within a simulation box filled with a defined number of water molecules. The interactions between all atoms are governed by a force field, a set of empirical energy functions. The simulation would track the trajectories of all atoms over time, allowing for the analysis of the hydration shell structure and dynamics around the amino acid. nih.govepfl.ch

Detailed Research Findings:

Although specific research on this compound is sparse, studies on similar hydrated molecules and ions provide a framework for expected findings. epfl.chmdpi.com Key analyses would include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a water molecule at a certain distance from specific atoms or functional groups of the 2-Cyclopropylalanine molecule (e.g., the carboxylate, the amino group, and the cyclopropyl (B3062369) ring). The analysis would likely reveal structured water layers forming the first and second hydration shells. mdpi.com The zwitterionic nature of the amino acid would lead to strong hydrogen bonding between the charged amino (-NH3+) and carboxylate (-COO⁻) groups and surrounding water molecules.

Coordination Number: Integration of the first peak of the RDF yields the coordination number, which is the average number of water molecules in the first hydration shell. This would quantify the immediate solvent environment of the solute.

Water Dynamics: The simulations would allow for the calculation of the mean residence time of water molecules in the hydration shell, indicating how tightly bound the water molecules are. mdpi.com Water molecules around the hydrophobic cyclopropyl group would be expected to show different dynamics compared to those interacting with the polar, charged groups.

Solvation Free Energy: Advanced techniques like thermodynamic integration can be used to calculate the free energy of solvation, which is a crucial parameter for understanding the compound's solubility and partitioning behavior. researchgate.netrug.nl

A hypothetical table summarizing the kind of data that would be generated from such a simulation is presented below.

Interactive Data Table: Hypothetical MD Simulation Parameters and Results

Users can sort the table by clicking on the headers.

Parameter StudiedFunctional GroupExpected Finding/ValueSignificance
Coordination Number Amino Group (-NH3+)4-6 water moleculesQuantifies the local hydration structure around the polar, charged group.
Coordination Number Carboxylate (-COO⁻)5-7 water moleculesReveals the extent of solvent interaction with the negatively charged group.
Coordination Number Cyclopropyl RingLower than polar groupsCharacterizes the hydrophobic hydration around the nonpolar aliphatic ring.
Mean Residence Time (ps) Amino Group (-NH3+)> 10 psIndicates strong, stable hydrogen bonds between the amino group and water.
Mean Residence Time (ps) Carboxylate (-COO⁻)> 15 psSuggests very stable hydration due to strong ionic and hydrogen bonding.
Mean Residence Time (ps) Cyclopropyl Ring< 5 psShows rapid exchange of water molecules, typical for hydrophobic solvation.
Solvation Free Energy (kcal/mol) Whole MoleculeNegative valueA negative value would confirm that the solvation process is spontaneous.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles, providing insights that are not accessible through classical methods like MD. scienceopen.commdpi.com

Application to this compound:

For this compound, QC calculations would be performed on the molecule, often in a model that includes a few explicit water molecules to represent the hydrate structure, or by using a polarizable continuum model (PCM) to simulate the solvent environment. These calculations solve the approximate Schrödinger equation to determine the electronic wavefunction and energy of the system. scienceopen.comd-nb.info

Detailed Research Findings:

While specific QC studies on this hydrate are not prominent, the methodology allows for the prediction of several key properties:

Molecular Geometry Optimization: QC methods would be used to find the lowest energy (most stable) three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculations would yield the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. The electrostatic potential would visualize the electron-rich (negative potential, near the carboxylate oxygen atoms) and electron-poor (positive potential, near the amino hydrogens) regions, which are key to understanding intermolecular interactions.

Reactivity Descriptors: From the electronic structure, various reactivity indices can be calculated. mdpi.com For example, the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Local softness or Fukui functions can predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.com

Spectroscopic Properties: QC calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR/Raman spectra), which can be compared with experimental data to validate the computed structure. rsc.org

A table illustrating the types of electronic properties that would be calculated is shown below.

Interactive Data Table: Hypothetical Quantum Chemical Properties

Users can sort the table by clicking on the headers.

PropertyPredicted Value (Hypothetical)Method of CalculationSignificance
Total Dipole Moment (Debye) 10 - 15 DDFT (in water model)High value reflects the zwitterionic nature, crucial for solubility.
HOMO Energy (eV) -6.5 eVDFTIndicates the energy of the highest occupied molecular orbital.
LUMO Energy (eV) -0.5 eVDFTIndicates the energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (eV) 6.0 eVDFTA large gap suggests high kinetic stability.
¹³C NMR Shift (ppm) - Cα 60 - 70 ppmGIAO-DFTPredicts the chemical environment of the alpha-carbon for spectral analysis.
¹³C NMR Shift (ppm) - C=O 175 - 185 ppmGIAO-DFTPredicts the chemical environment of the carbonyl carbon.

Docking and Molecular Modeling for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. openaccessjournals.com This method is fundamental in drug discovery and for understanding enzymatic mechanisms. researchgate.netmdpi.com

Application to this compound:

As an unnatural amino acid, 2-Cyclopropylalanine could be incorporated into peptides to act as inhibitors or probes for various enzymes. In a docking study, the 3D structure of 2-Cyclopropylalanine (or a peptide containing it) would be placed into the active site of a target enzyme. A scoring function then evaluates thousands of possible binding poses to identify the most favorable ones based on steric, hydrophobic, and electrostatic interactions. openaccessjournals.commdpi.com The role of the hydrate's water molecules is critical; often, key water molecules that mediate protein-ligand interactions are retained in the docking simulation. nih.gov

Detailed Research Findings:

No specific docking studies featuring this compound were identified. However, the general procedure would involve:

Preparation of Structures: Obtaining high-resolution crystal structures of the target enzyme and building a 3D model of the 2-Cyclopropylalanine-containing ligand.

Defining the Binding Site: Identifying the active site or binding pocket of the enzyme.

Docking Simulation: Using software like AutoDock or Glide to sample different ligand conformations and orientations within the binding site.

Analysis of Results: The output is a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity. The best poses are analyzed to identify key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts with specific amino acid residues in the enzyme's active site. mdpi.com The constrained conformation of the cyclopropyl group would be expected to influence the peptide backbone conformation, potentially leading to unique interactions with a target receptor compared to natural amino acids.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their corresponding energies. libretexts.orgchemistrysteps.com The resulting energy landscape provides a map of the molecule's flexibility and its most stable shapes. ustc.edu.cn

Application to this compound:

The conformational freedom of 2-Cyclopropylalanine is largely determined by the rotation around its single bonds (e.g., the Cα-Cβ bond). The rigid cyclopropyl group significantly constrains the available conformations compared to a more flexible side chain like that of leucine (B10760876) or methionine. A conformational search would systematically rotate the key dihedral angles and calculate the potential energy for each resulting structure. libretexts.orgorganicchemistrytutor.com

Detailed Research Findings:

A conformational analysis of 2-Cyclopropylalanine would generate a potential energy surface (PES), or energy landscape. ustc.edu.cn

Key Dihedral Angles: The primary dihedral angles to be analyzed would be φ (phi), ψ (psi) of the amino acid backbone, and χ1 (chi1) defining the orientation of the cyclopropyl side chain.

Energy Minima: The landscape would reveal several low-energy conformations (local minima). The most stable conformation (global minimum) would be identified. The rigid nature of the cyclopropyl ring would likely result in a more defined and less complex energy landscape compared to amino acids with long, flexible side chains.

Transition States: The energy barriers between different stable conformations would also be calculated, providing insight into the kinetics of conformational change.

Influence of Hydration: The presence of water molecules would influence the energy landscape by stabilizing certain conformations, particularly those that allow for optimal hydrogen bonding with the zwitterionic backbone.

Prediction of Thermodynamic Properties and Stability of Hydrate Forms

Computational methods can predict thermodynamic properties such as enthalpy of formation and Gibbs free energy, which are essential for understanding the stability of different chemical forms, including hydrates. mdpi.comarxiv.org

Application to this compound:

Predicting the stability of this compound involves calculating the thermodynamic properties of the hydrated crystal and comparing them to the anhydrous form and an aqueous solution. This can be approached using solid-state DFT calculations for the crystalline phases and solvation models for the aqueous phase. sjsu.edu

Detailed Research Findings:

While specific predictions for this compound are unavailable, the general approach would yield the following insights:

Lattice Energy: Solid-state calculations would determine the lattice energy of the hydrate crystal, which is the energy released when the constituent molecules come together from the gas phase to form the crystal.

Enthalpy of Hydration: The stability of the hydrate relative to the anhydrous form can be assessed by calculating the enthalpy of hydration. A negative value indicates that the hydrate is enthalpically more stable.

Gibbs Free Energy of Formation: By including entropic contributions, the Gibbs free energy of formation can be calculated for the hydrate and anhydrate forms. Comparing these values at different temperatures and water vapor pressures allows for the construction of a phase diagram, predicting the conditions under which the hydrate is the most stable form. mdpi.com

Applications in Advanced Biochemical and Organic Synthesis Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of 2-cyclopropylalanine (B6331901) hydrate (B1144303) makes it a significant component of the "chiral pool," a collection of readily available, enantiomerically pure compounds derived from natural sources that are used in stereoselective synthesis. nih.govconicet.gov.ar The defined stereochemistry at the α-carbon allows for the controlled construction of chiral centers in larger, more complex molecules, a critical aspect in the synthesis of many pharmacologically active compounds where only a single enantiomer exhibits the desired biological activity. osi.lvwilliams.eduwikipedia.org

In the realm of asymmetric synthesis, chiral auxiliaries are often employed to direct the stereochemical outcome of a reaction. osi.lvwikipedia.orgrsc.orgresearchgate.net While direct examples of 2-cyclopropylalanine hydrate as a chiral auxiliary are not extensively documented, its structure is analogous to other amino acids used for this purpose. The general principle involves the temporary incorporation of the chiral amino acid into a substrate, which then biases the approach of a reactant to one face of the molecule, leading to the formation of one diastereomer in excess. researchgate.net Following the reaction, the chiral auxiliary can be cleaved and recovered.

The stereoselective synthesis of novel 2′-(S)-CCG-IV analogues, which are potent NMDA receptor agonists, highlights the utility of cyclopropane-containing amino acid scaffolds in creating conformationally restricted glutamate (B1630785) analogues. researchgate.net Such syntheses often rely on stereoselective methods to introduce multiple chiral centers with high precision. researchgate.net The development of synthetic routes that allow for late-stage diversification is particularly valuable, enabling the creation of a variety of complex analogues from a common intermediate. researchgate.net

The construction of complex molecules, including natural products and their analogues, often involves multi-step synthetic sequences where the introduction of specific stereocenters is crucial. googleapis.commdpi.comgoogleapis.comfrontiersin.org The use of chiral building blocks like this compound from the outset can significantly simplify these synthetic routes by providing a pre-defined stereocenter, thus avoiding the need for complex asymmetric induction steps later in the synthesis.

Design and Synthesis of Mechanistic Probes for Enzyme Studies

The cyclopropyl (B3062369) group in this compound can serve as a "radical clock," a powerful tool for investigating the mechanisms of enzymatic reactions, particularly those involving radical intermediates. nih.govwikipedia.orgnih.govillinois.educsbsju.edu A radical clock is a molecule that undergoes a characteristic rearrangement at a known rate when it exists as a radical intermediate. wikipedia.orgcsbsju.edu The cyclopropylmethyl radical, for instance, undergoes a very rapid ring-opening rearrangement. wikipedia.org

By incorporating a cyclopropylalanine residue into a substrate for an enzyme suspected to operate via a radical mechanism, researchers can probe the lifetime of the radical intermediate. nih.govcsbsju.edu If the enzymatic reaction proceeds without the opening of the cyclopropane (B1198618) ring, it suggests that either a radical intermediate was not formed or its lifetime was too short for the rearrangement to occur. nih.gov Conversely, the detection of ring-opened products provides strong evidence for the existence of a radical intermediate and allows for an estimation of its lifetime. nih.govnih.gov

This approach has been instrumental in studying the mechanisms of enzymes like cytochrome P450, which are involved in a wide range of metabolic processes. nih.govillinois.edu For example, the oxidation of norcarane, a compound containing a cyclopropane ring, by cytochrome P450 enzymes yielded products indicative of a radical intermediate with a very short lifetime. nih.gov Similarly, designing substrates with cyclopropyl groups can help elucidate the catalytic mechanisms of other enzymes, such as those involved in hydroxylation or other oxidative transformations. The synthesis of such probes often involves standard peptide synthesis methodologies to incorporate the cyclopropylalanine residue at a specific position in a peptide or small molecule substrate. google.comgoogle.com

Development of Peptidomimetics and Protein Analogs with Modified Properties

This compound is a valuable non-proteinogenic amino acid used in the design and synthesis of peptidomimetics and protein analogs with enhanced stability, bioactivity, and conformational rigidity. google.comnih.govnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as increased resistance to enzymatic degradation. nih.govnih.govCurrent time information in Bangalore, IN.

The incorporation of a cyclopropylalanine residue into a peptide backbone introduces significant conformational constraints. This rigidity can lock the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor or enzyme. nih.gov Furthermore, the unnatural structure of the cyclopropyl group can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide. google.comnih.gov

A notable example is the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a target for the treatment of type 2 diabetes. nih.gov A series of dipeptide mimetics containing methanoprolinenitriles were synthesized, where the incorporation of a cyclopropyl moiety led to potent inhibitory activity. nih.gov The study highlighted that the combination of a cyclopropyl group with a beta-branched N-terminal amino acid resulted in enhanced chemical stability and high inhibitory potency. nih.gov

In another study focused on discovering affinity reagents for human angiotensin-converting enzyme 2 (ACE2), a library of noncanonical peptidomimetics was screened. nih.gov The results showed a preference for cyclopropylalanine at the N-terminal position of the identified high-affinity binders, underscoring its importance in creating effective peptidomimetic ligands. nih.gov The synthesis of these modified peptides typically utilizes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of both natural and unnatural amino acids to a growing peptide chain. nih.govCurrent time information in Bangalore, IN.

The ability to introduce novel chemical functionalities and structural constraints through the incorporation of amino acids like 2-cyclopropylalanine is a powerful strategy in protein engineering and drug discovery. nih.govmdpi.comrsc.org It allows for the fine-tuning of the properties of peptides to create more effective therapeutic agents and research tools. frontiersin.orgnih.gov

Role in the Synthesis of Biologically Active Compounds (focus on synthetic methodology)

This compound serves as a key precursor in the multi-step synthesis of various biologically active compounds, particularly those with antimicrobial properties. conicet.gov.argoogleapis.comgoogleapis.comgoogle.comgoogle.commdpi.comnih.govunisi.itnih.gov The synthetic utility of this amino acid lies in its ability to impart unique structural and biological properties to the final molecule.

A significant example is its role in the synthesis of antifungal agents. conicet.gov.armdpi.comnih.gov L-cyclopropylalanine itself has been shown to exhibit broad-spectrum antifungal and antibacterial activity. mdpi.commdpi.com Biochemical studies have revealed that its mechanism of action involves the inhibition of α-isopropylmalate synthase (α-IMPS), a critical enzyme in the biosynthetic pathway of the essential amino acid L-leucine in fungi and bacteria. mdpi.commdpi.comresearchgate.netmedscape.com This pathway is absent in humans, making α-IMPS an attractive target for the development of selective antimicrobial drugs. mdpi.com

The synthesis of L-cyclopropylalanine and its derivatives for these applications often starts from readily available precursors and involves several chemical transformations. google.comgoogle.com For instance, a general method for synthesizing cyclopropyl amino acids involves the reaction of a diazo compound with a dehydroalanine (B155165) derivative. google.com The resulting cyclopropyl amino acid can then be further modified or incorporated into larger molecules.

Furthermore, the cyclopropylalanine scaffold is utilized in the synthesis of potent enzyme inhibitors. google.comgoogle.comnih.govnih.gov For example, it has been incorporated into dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov The synthetic pathway for these inhibitors often involves the coupling of a protected cyclopropylalanine-containing fragment with another amino acid or a proline mimetic, followed by several reaction steps to yield the final active compound. nih.govresearchgate.net The synthesis of such complex molecules requires careful planning of the reaction sequence and the use of appropriate protecting groups to ensure the desired outcome. researchgate.netnih.govnih.gov

The development of synthetic routes to biologically active molecules is a cornerstone of medicinal chemistry. diva-portal.orgresearchgate.netnih.govmdpi.com The use of unique building blocks like this compound allows chemists to explore novel chemical space and design compounds with improved therapeutic profiles. nih.gov

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Pathways and Derivatizations

The future of 2-cyclopropylalanine (B6331901) research is intrinsically linked to the development of more efficient and versatile synthetic methodologies. While methods for the synthesis of cyclopropane-containing amino acids exist, there is considerable scope for innovation, particularly in achieving high enantiomeric purity and in the facile generation of diverse derivatives.

Future research will likely focus on catalytic enantioselective methods to produce specific stereoisomers of 2-cyclopropylalanine. Asymmetric hydrogenation, as has been successfully applied to related compounds, presents a promising route. The development of novel chiral catalysts, such as those based on rhodium complexes, will be instrumental in achieving high yields and excellent enantiomeric excess.

Furthermore, the exploration of derivatization strategies will be crucial for expanding the utility of 2-cyclopropylalanine as a research tool. This includes the development of methods to introduce functional groups onto the cyclopropane (B1198618) ring or the amino acid backbone, which can serve as handles for attaching reporter molecules like fluorescent tags or biotin (B1667282) for use in activity-based probes. The synthesis of N-protected derivatives, such as N-Boc-cyclopropylalanine esters, provides a versatile platform for further chemical modifications and incorporation into peptides.

Deeper Mechanistic Insights into Enzyme-Cyclopropylalanine Interactions

The strained cyclopropyl (B3062369) group can act as a mechanism-based inhibitor for certain enzymes. Understanding the precise molecular mechanisms of these interactions is a key area for future research. While studies on related molecules like cyclopropylamine (B47189) have shown that it can cause irreversible enzyme inactivation, detailed mechanistic work on 2-cyclopropylalanine is still needed.

Future investigations should aim to identify specific enzyme targets of 2-cyclopropylalanine and to elucidate the chemical steps involved in inhibition. This will likely involve a combination of kinetic studies to determine the type and rate of inhibition, as well as mass spectrometry to identify any covalent adducts formed between the inhibitor and the enzyme. Understanding these mechanisms is not only of fundamental scientific interest but also crucial for the rational design of more potent and selective enzyme inhibitors.

Advanced Structural Biology Approaches to Elucidate Binding Modes

To fully comprehend how 2-cyclopropylalanine interacts with its biological targets, high-resolution structural information is essential. Advanced structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, will be pivotal in this endeavor.

X-ray crystallography can provide a static, atomic-level picture of 2-cyclopropylalanine bound within the active site of a target protein. This would reveal the specific amino acid residues involved in binding, the conformation adopted by the inhibitor, and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. While co-crystallization of small molecules with proteins can be challenging, obtaining such structures would be invaluable for structure-based drug design.

NMR spectroscopy, on the other hand, can provide dynamic information about the binding event in solution. Techniques such as saturation transfer difference (STD) NMR and WaterLOGSY can be used to screen for binding and to map the binding epitope of 2-cyclopropylalanine on a protein surface. Furthermore, multidimensional NMR experiments on isotopically labeled proteins can provide insights into the conformational changes that occur in both the ligand and the protein upon binding.

Integration with Systems Biology for Pathway-Level Analysis

To understand the broader biological consequences of introducing 2-cyclopropylalanine into a biological system, a systems-level approach is necessary. Metabolomics, a key component of systems biology, allows for the comprehensive analysis of all metabolites in a cell or organism.

Future research could employ metabolomics to investigate the global metabolic changes that occur in response to 2-cyclopropylalanine. This could reveal off-target effects and provide a more holistic understanding of its mechanism of action. By identifying perturbed metabolic pathways, researchers can generate new hypotheses about the function of 2-cyclopropylalanine and its potential therapeutic applications. Integrating metabolomics data with other 'omics' data, such as transcriptomics and proteomics, will provide a more complete picture of the cellular response.

Computational Design of New Cyclopropylalanine-Based Research Tools

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel research tools based on the 2-cyclopropylalanine scaffold. These in silico approaches can accelerate the discovery and optimization of new enzyme inhibitors and chemical probes.

Molecular docking simulations can be used to predict the binding mode and affinity of virtual libraries of 2-cyclopropylalanine derivatives to the active sites of target enzymes. This can help to prioritize compounds for synthesis and experimental testing. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structures of 2-cyclopropylalanine analogs with their biological activity.

Furthermore, computational methods can be used to design novel activity-based probes. This involves designing derivatives of 2-cyclopropylalanine that incorporate a reactive "warhead" to covalently label the active site of a target enzyme, and a reporter tag for detection. The development of such probes would be a significant advancement for studying the activity and function of enzymes in complex biological systems.

Q & A

Q. Q1. What are the recommended synthetic pathways for producing 2-Cyclopropylalanine hydrate, and how can yield/purity be optimized?

  • Methodology :
    • Synthetic Routes : Use cyclopropane carboxylation followed by enantioselective alkylation to introduce the cyclopropyl group. Protect the amino and carboxyl groups during synthesis to prevent side reactions.
    • Purification : Employ reverse-phase HPLC with a C18 column (methanol/water gradient) to isolate the hydrate form. Monitor purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
    • Hydration Control : Adjust reaction humidity or post-synthetic hydration in controlled aqueous environments (e.g., lyophilization followed by equilibration at 25°C/60% RH) .

Basic Research: Structural Characterization

Q. Q2. What analytical techniques are critical for confirming the crystalline structure and hydration state of this compound?

  • Methodology :
    • X-ray Diffraction (XRD) : Resolve the crystal lattice to identify hydrogen-bonding networks between water molecules and the cyclopropylalanine backbone. Compare with simulated powder patterns for phase validation .
    • Thermogravimetric Analysis (TGA) : Quantify water content by measuring mass loss between 30–150°C. Confirm stoichiometry (e.g., monohydrate vs. dihydrate) .
    • Solid-State NMR : Use ¹³C cross-polarization magic-angle spinning (CP/MAS) to distinguish hydrate-specific carbon environments from anhydrous forms .

Advanced Research: Hydrate Stability & Thermodynamics

Q. Q3. How do temperature and pressure affect the stability of this compound, and what experimental setups are suitable for phase equilibrium studies?

  • Methodology :
    • Phase Diagram Construction : Utilize high-pressure cells (e.g., sapphire reactors) to measure hydrate dissociation points under varying P-T conditions. Monitor transitions via Raman spectroscopy or in situ XRD .
    • Kinetic Stability : Conduct long-term stability assays (e.g., 6–12 months) at 4°C, 25°C, and 40°C. Analyze degradation products via LC-MS and compare with accelerated aging models .

Advanced Research: Molecular Interactions

Q. Q4. What computational approaches can elucidate non-covalent interactions (e.g., hydrogen bonding, π-cyclopropane effects) in this compound?

  • Methodology :
    • Density Functional Theory (DFT) : Optimize molecular geometries using B3LYP/6-311++G(d,p) basis sets. Calculate interaction energies between water molecules and the cyclopropyl group .
    • Molecular Dynamics (MD) : Simulate hydrate dissolution in aqueous buffers (e.g., PBS) to study water mobility and solute-solvent entropy changes .
    • Hirshfeld Surface Analysis : Map close contacts in crystal structures to identify dominant interactions (e.g., O–H···O vs. C–H···π) .

Advanced Research: Biological Activity Profiling

Q. Q5. How can researchers design in vitro assays to evaluate the enzymatic inhibition or receptor-binding activity of this compound?

  • Methodology :
    • Enzyme Kinetics : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Kᵢ) against proteases or kinases. Validate via Lineweaver-Burk plots .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with target proteins. Compare with anhydrous analogs to assess hydration’s role .
    • Cell-Based Assays : Test cytotoxicity and membrane permeability in HEK293 or Caco-2 lines. Use LC-MS to differentiate intracellular hydrate vs. free drug concentrations .

Methodological Challenges: Data Contradictions

Q. Q6. How should researchers resolve discrepancies in reported hydration numbers or thermodynamic properties of this compound?

  • Methodology :
    • Interlaboratory Comparisons : Standardize protocols (e.g., ICH Q2(R1) guidelines) for TGA, Karl Fischer titration, and XRD to minimize measurement variability .
    • Meta-Analysis : Apply multivariate regression to published datasets, accounting for variables like crystallization solvents or drying methods .
    • Machine Learning : Train models on hydrate stability data (e.g., hydration free energy, lattice parameters) to predict outliers and guide replication studies .

Emerging Techniques: Multi-Scale Modeling

Q. Q7. What multi-scale modeling frameworks integrate quantum mechanical data with macroscopic hydrate behavior for this compound?

  • Methodology :
    • QTAIM/NBO Analysis : Link electron density topology (from DFT) to bulk properties like solubility and hygroscopicity .
    • Coarse-Grained MD : Simulate hydrate aggregation in biological membranes or polymer matrices to guide formulation design .

Tables for Key Data

Q. Table 1. Hydrate Stability Under Varied Conditions

ConditionHydration NumberDegradation Products DetectedMethod
25°C, 60% RH, 6 mo1.02 ± 0.05None (LC-MS)TGA/NMR
40°C, 75% RH, 3 mo0.85 ± 0.10Cyclopropylalanine anhydrateXRD/LC-MS

Q. Table 2. Computational Parameters for Interaction Energy

Interaction TypeEnergy (kJ/mol)Basis SetSoftware
O–H···O (water)-25.3B3LYP/6-311++G(d,p)Gaussian 16
C–H···π (cyclopropane)-12.7M06-2X/def2-TZVPORCA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.